molecular formula C14H12BrNO B11953383 alpha-(4-Bromo-3-methylphenylimino)-O-cresol CAS No. 82607-46-3

alpha-(4-Bromo-3-methylphenylimino)-O-cresol

Cat. No.: B11953383
CAS No.: 82607-46-3
M. Wt: 290.15 g/mol
InChI Key: SBMMWOIEDMKTBP-UHFFFAOYSA-N
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Description

Alpha-(4-Bromo-3-methylphenylimino)-O-cresol is an organic compound characterized by the presence of a bromine atom, a methyl group, and a phenylimino group attached to a cresol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4-Bromo-3-methylphenylimino)-O-cresol typically involves the reaction of 4-bromo-3-methylaniline with O-cresol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Alpha-(4-Bromo-3-methylphenylimino)-O-cresol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alpha-(4-Bromo-3-methylphenylimino)-O-cresol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of alpha-(4-Bromo-3-methylphenylimino)-O-cresol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(4-Bromo-3-methylphenylimino)-O-cresol is unique due to its specific structural features, such as the presence of both a bromine atom and a phenylimino group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

82607-46-3

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

2-[(4-bromo-3-methylphenyl)iminomethyl]phenol

InChI

InChI=1S/C14H12BrNO/c1-10-8-12(6-7-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3

InChI Key

SBMMWOIEDMKTBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=CC2=CC=CC=C2O)Br

Origin of Product

United States

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